![molecular formula C21H21ClFNO3 B1327327 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone CAS No. 898756-45-1](/img/structure/B1327327.png)

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

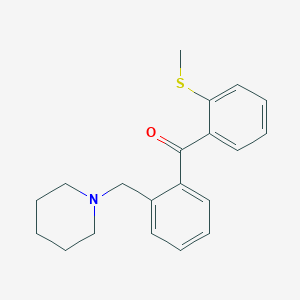

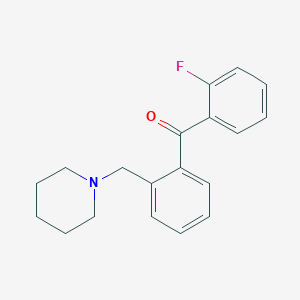

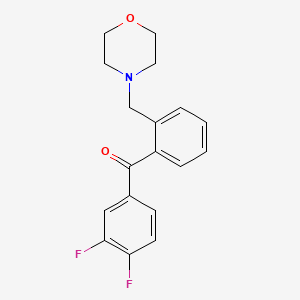

This compound is a highly fluorinated benzophenone with a functionalized spirocyclic side chain. It is also known as Methanone, (4-chloro-2-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H21ClFNO3 . The InChI code for this compound is 1S/C21H21ClFNO3/c22-18-6-5-15 (13-19 (18)23)20 (25)17-4-2-1-3-16 (17)14-24-9-7-21 (8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 389.85 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Properties

- The acylation of compounds related to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone in the presence of pyridine results in the formation of 3-acyloxy-2-methyl-1-pyrroline derivatives, showcasing the compound's involvement in regioselective acylation reactions (Koszytkowska-Stawińska et al., 2004).

Biological Activities and Drug Development

- A series of derivatives were designed, synthesized, and evaluated for their antiviral activity, indicating the potential of compounds structurally similar to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone in developing new classes of antiviral molecules (Apaydın et al., 2020).

- The compound's derivatives exhibit significant activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains, demonstrating its potential in the development of antibacterial drugs for respiratory infections (Odagiri et al., 2013).

Material Science and Environmental Applications

- A derivative of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone was used in synthesizing a calix[4]arene-based polymer, which demonstrated a high removal efficiency for water-soluble carcinogenic direct azo dyes and aromatic amines, highlighting its application in environmental cleanup and pollution control (Akceylan et al., 2009).

Scientific Research Applications of 4-Chloro-2'-[8-(1,4-Dioxa-8-Azaspiro[4.5]decyl)methyl]-2-Fluorobenzophenone

Chemical Synthesis and Reactions

- Regioselectivity in Acylation : Research by Koszytkowska-Stawińska et al. (2004) explored the acylation of a structurally related compound, 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide. This study demonstrates how variations in base and acyl chloride affect regioselectivity, which is crucial in chemical synthesis processes (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Biological Activities and Therapeutic Applications

- Antiviral Properties : A study by Apaydın et al. (2020) highlighted the synthesis and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds, structurally similar to the chemical , showed significant antiviral activity against influenza A/H3N2 and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020).

- Anticancer and Antidiabetic Potential : Flefel et al. (2019) reported on the synthesis and biological evaluation of spirothiazolidine analogs, which are structurally related. These compounds showed significant anticancer and antidiabetic activities, suggesting the potential therapeutic applications of related spiro compounds (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Pharmacological Research

- Imaging Agent in Tumor Imaging : The study by Xie et al. (2015) on the synthesis and biological evaluation of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands reveals potential use in tumor imaging. This research suggests that compounds with similar structures could be developed as potent imaging agents in the diagnosis of cancers (Xie et al., 2015).

Environmental Applications

- Removal of Azo Dyes and Aromatic Amines : Akceylan et al. (2009) synthesized a Mannich base derivative of calix[4]arene using a cyclic secondary amine similar to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone. This derivative demonstrated effectiveness in removing carcinogenic azo dyes and aromatic amines from water, indicating the environmental utility of such compounds (Akceylan, Bahadir, & Yılmaz, 2009).

Eigenschaften

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWSZPXBSGHRFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643780 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | |

CAS RN |

898756-45-1 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

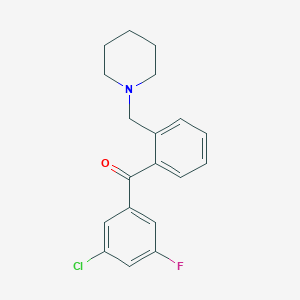

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

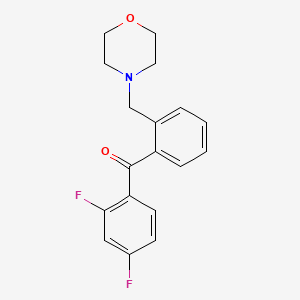

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)